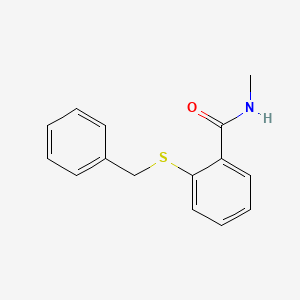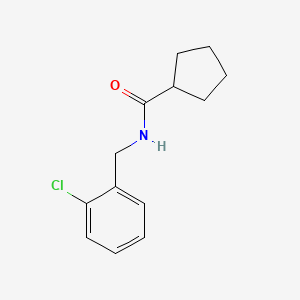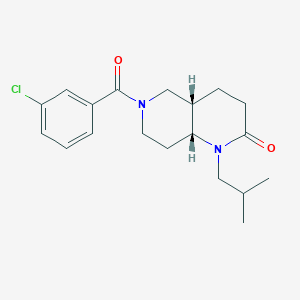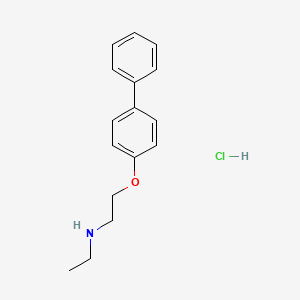![molecular formula C19H18BrN3O B5356548 (4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5356548.png)
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially yielding alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity.
Biology
In biological research, pyrazolone derivatives are investigated for their anti-inflammatory, analgesic, and antipyretic properties. This compound might be explored for similar activities.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
作用機序
The mechanism by which (4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one exerts its effects would depend on its specific biological activity. Generally, pyrazolone derivatives can act by inhibiting enzymes or interacting with receptors, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone derivative used as an analgesic and antipyretic.
Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties.
Uniqueness
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to the presence of the bromo and dimethylamino groups, which can influence its reactivity and biological activity. These functional groups might confer specific interactions with biological targets, making it a compound of interest for further study.
特性
IUPAC Name |
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-16(11-14-9-10-18(22(2)3)17(20)12-14)19(24)23(21-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCCPIDTRBITI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)N(C)C)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine hydrochloride](/img/structure/B5356465.png)

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5356499.png)
![N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5356507.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5356513.png)


![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5356529.png)
![2-methoxy-N-[(3-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5356534.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5356535.png)

![1-(4-fluorobenzyl)-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5356551.png)
![3-{2-[ethyl(4-hydroxybutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5356572.png)
